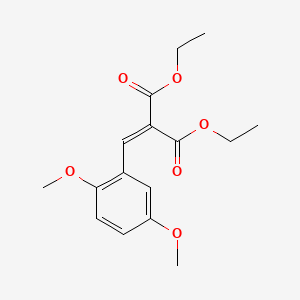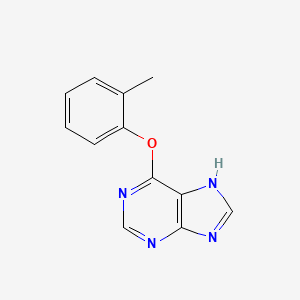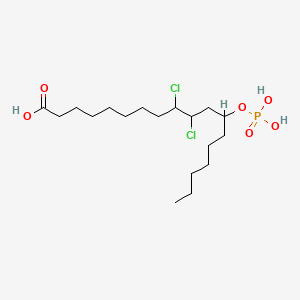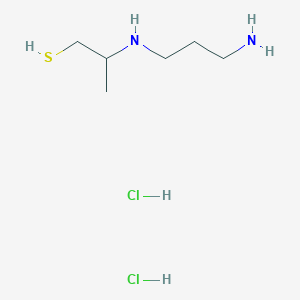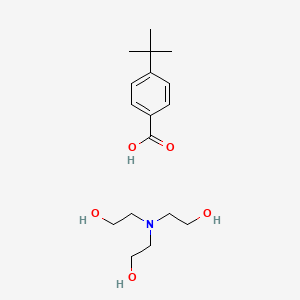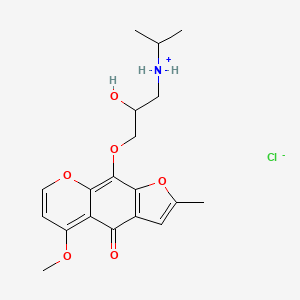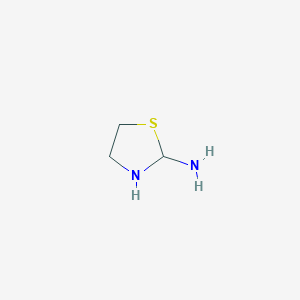
2-Thiazolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinamine is a heterocyclic organic compound featuring a five-membered ring with a sulfur atom at the first position and a nitrogen atom at the third position. This compound is known for its diverse biological activities and is a key building block in the synthesis of various bioactive molecules. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Thiazolidinamine can be synthesized through several methods. One common approach involves the condensation of a thiol with an aldehyde or ketone. For example, the reaction between cysteamine hydrochloride and an aldehyde in the presence of a base like triethylamine can yield this compound . Another method involves the use of 1,1-bis(methylthio)-2-nitroethylene and aromatic aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thiazolidinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidines .
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinamine involves its interaction with various molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme function . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are used as antidiabetic agents and share a similar thiazolidine ring structure.
Uniqueness: 2-Thiazolidinamine is unique due to its versatile reactivity and wide range of biological activities. Unlike thiazolidinediones, which are primarily used for diabetes treatment, this compound has broader applications in antimicrobial, anticancer, and anti-inflammatory research .
Eigenschaften
CAS-Nummer |
50283-09-5 |
|---|---|
Molekularformel |
C3H8N2S |
Molekulargewicht |
104.18 g/mol |
IUPAC-Name |
1,3-thiazolidin-2-amine |
InChI |
InChI=1S/C3H8N2S/c4-3-5-1-2-6-3/h3,5H,1-2,4H2 |
InChI-Schlüssel |
VJVCQKOMUMNIGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)



